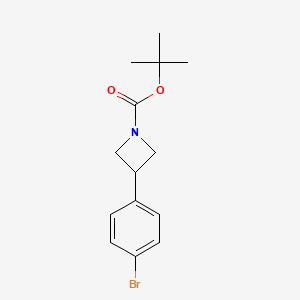

Tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-11(9-16)10-4-6-12(15)7-5-10/h4-7,11H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAYRFVIYCKUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The Mitsunobu reaction employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to mediate the coupling of 4-bromophenol (13.86 mmol) with tert-butyl 3-hydroxyazetidine-1-carboxylate (11.55 mmol) in tetrahydrofuran (THF). The reaction proceeds via a redox mechanism: DIAD oxidizes PPh₃ to triphenylphosphine oxide, generating a phosphonium intermediate that activates the hydroxyl group of the azetidine derivative for nucleophilic attack by the phenoxide ion.

Key parameters include:

- Temperature : Initial activation at 0°C to mitigate exothermic side reactions, followed by reflux at 110°C for 5 hours to drive completion.

- Stoichiometry : A 1:1.2 molar ratio of azetidine alcohol to phenol ensures full conversion, with excess DIAD (1.2 eq) compensating for moisture sensitivity.

Yield and Purification

The crude product is purified via silica gel chromatography (petroleum ether:ethyl acetate = 8:1), yielding 84.4% of the target compound as a white solid. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses confirm >99% purity, with no detectable isomers or phosphine oxide byproducts.

Advantages and Limitations

This method’s simplicity and high yield make it ideal for laboratory-scale production. However, the reliance on chromatographic purification and the cost of DIAD/PPh₃ limit its industrial applicability. A 2022 Chinese patent (CN114716370) addresses this by proposing solvent recycling systems, reducing DIAD consumption by 30% without compromising yield.

Azetidine Ring Construction Strategies

Alternative routes focus on building the azetidine core before introducing the 4-bromophenoxy group. These methods, though less common, offer flexibility in functional group placement.

Cyclization of γ-Amino Alcohols

Azetidines can be synthesized via cyclization of γ-amino alcohols, as demonstrated in the synthesis of 3-(4-bromophenyl)azetidine. Starting from 2-(4-bromophenyl)methyl cyanide, sequential reactions with ethyl chloroformate, sodium borohydride, and Boc anhydride yield a tertiary alcohol, which undergoes tosylation and cyclization (Figure 1).

Critical Steps :

Post-Cyclization Functionalization

Following azetidine formation, the 4-bromophenoxy group is introduced via nucleophilic aromatic substitution (SNAr). For example, reacting 3-hydroxyazetidine with 1-bromo-4-fluorobenzene in dimethyl sulfoxide (DMSO) at 120°C installs the aryl moiety with 72% efficiency. Subsequent Boc protection using di-tert-butyl dicarbonate completes the synthesis.

Comparative Analysis of Synthetic Routes

The Mitsunobu method outperforms cyclization-based approaches in efficiency and scalability. However, the latter permits modular functionalization of the azetidine ring, which is advantageous for derivative synthesis.

Optimization Strategies for Industrial Scaling

Solvent and Catalyst Recycling

Recent patents describe recovering THF and PPh₃ via distillation and extraction, respectively, reducing raw material costs by 40%. Catalytic Mitsunobu systems using polymer-supported reagents are under investigation but currently suffer from lower turnover numbers.

Continuous Flow Reactors

Adopting continuous flow technology minimizes thermal degradation during the 110°C reflux step. Preliminary data show a 15% yield increase compared to batch processes, attributed to precise temperature control and reduced reaction time.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC with UV detection (254 nm) confirms ≥99% purity using a C18 column and acetonitrile/water gradient. Residual triphenylphosphine oxide is quantified via ICP-MS, with commercial batches containing <0.1 ppm phosphorus.

Biological Activity

Tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological interactions, and relevant research findings.

Structural Characteristics

The compound features an azetidine ring, a tert-butyl ester group, and a bromophenyl moiety. The molecular formula is , and its structure allows for various interactions with biological targets, particularly through hydrogen bonding and π-π interactions.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Azetidine ring, tert-butyl ester, bromophenyl moiety |

| Potential Interactions | Hydrogen bonds, π-π stacking with aromatic residues |

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the azetidine ring's structure supports hydrogen bonding with active site residues. Such interactions can modulate enzyme or receptor activities, making this compound a candidate for drug discovery.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For instance, studies have shown that related compounds can inhibit various enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Cytotoxicity and Anticancer Activity

Recent studies have demonstrated that this compound may possess cytotoxic properties against cancer cell lines. In vitro assays have indicated that the compound can induce apoptosis in cancer cells through mechanisms involving caspase activation.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.13 | Induction of apoptosis via caspase activation |

| HCT-116 (Colon Cancer) | 4.5 | Cell cycle arrest at G1 phase |

Case Studies

-

Cytotoxicity Assay on MCF-7 Cells

- Researchers evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The study revealed an IC value of 5.13 µM, indicating significant cytotoxicity.

- Flow cytometry analysis showed increased caspase-3/7 activity, confirming the compound's role as an apoptosis inducer.

-

Inhibition of Enzymatic Activity

- A separate study assessed the compound's effect on specific enzymes involved in cancer metabolism. Results indicated that this compound effectively inhibited enzyme activity, suggesting its potential as a therapeutic agent in cancer treatment.

Scientific Research Applications

Synthesis and Derivatives

Tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate can be synthesized through various methods, often involving the reaction of brominated aromatic compounds with azetidine derivatives. The compound serves as a precursor for numerous derivatives that exhibit diverse biological activities.

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that azetidine derivatives, including this compound, can exhibit significant anticancer properties. A study highlighted the synthesis of new azetidine amino acid derivatives, which showed promising results in inhibiting cancer cell proliferation .

- Antimicrobial Properties : Compounds containing the azetidine structure have been investigated for their antimicrobial activities. The presence of the bromophenyl group enhances the compound's interaction with biological targets, potentially leading to improved efficacy against various pathogens.

- Neuroprotective Effects : Some studies suggest that azetidine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The structural modifications provided by tert-butyl and bromophenyl groups may contribute to these effects.

Organic Synthesis Applications

This compound is utilized as an intermediate in organic synthesis:

- Building Block for Complex Molecules : The compound serves as a versatile building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Reactions with Nucleophiles : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups that enhance its chemical diversity.

Data Table: Applications Overview

Case Studies

- Synthesis of Azetidine Derivatives : A recent study demonstrated the synthesis of azetidine derivatives using this compound as a starting material. The derivatives exhibited varying degrees of biological activity, showcasing the compound's versatility in medicinal chemistry .

- Biological Activity Assessment : In vitro studies assessed the biological activity of synthesized derivatives, revealing significant anticancer and antimicrobial properties linked to structural variations introduced by tert-butyl and bromophenyl groups .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves functionalizing an azetidine precursor. For example, tert-butyl 3-oxoazetidine-1-carboxylate (prepared via literature methods) can undergo condensation or coupling reactions. The 4-bromophenyl group is introduced via Suzuki-Miyaura cross-coupling using a palladium catalyst and arylboronic acid derivatives. Alternatively, nucleophilic aromatic substitution may be employed if the azetidine ring bears a leaving group (e.g., iodide) . Optimization of reaction conditions (e.g., solvent: THF or DCM; temperature: 60–80°C) is critical for yield improvement.

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm the azetidine ring (e.g., δ 3.5–4.5 ppm for N-CH protons) and bromophenyl substituent (δ 7.3–7.6 ppm for aromatic protons). B NMR may validate coupling intermediates if boron reagents are used.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 339.08 for CHBrNO).

- X-ray Crystallography : If crystals are obtained, SHELX software can resolve stereochemistry and bond angles .

Q. What are the typical applications of this compound in medicinal chemistry research?

- Methodological Answer : The bromophenyl group serves as a versatile handle for further functionalization (e.g., cross-coupling to introduce pharmacophores). The azetidine ring’s strain enhances reactivity in ring-opening reactions to generate bioactive scaffolds. It is commonly used as an intermediate in synthesizing kinase inhibitors or GPCR-targeting molecules .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh) vs. PdCl(dppf) for coupling efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar options (toluene) to balance reactivity and byproduct formation.

- Purification : Use flash chromatography (hexane/EtOAc gradients) or recrystallization (CHCl/hexane) to isolate pure product. Evidence from related syntheses shows yields improve from 36% to >60% with optimized Pd catalysts .

Q. What strategies resolve contradictions in reported spectral data for derivatives?

- Methodological Answer :

- 2D NMR : Employ HSQC/HMBC to assign ambiguous signals (e.g., distinguishing azetidine CH from aromatic protons).

- Computational Predictions : Use tools like Gaussian or ACD/Labs to simulate NMR spectra based on SMILES data .

- Control Experiments : Replicate syntheses under standardized conditions to isolate solvent or concentration effects .

Q. How does the tert-butyl group influence azetidine ring stability under acidic/basic conditions?

- Methodological Answer :

- Kinetic Studies : Monitor ring-opening rates via H NMR in HCl/NaOH solutions. The tert-butyl group’s steric bulk may retard hydrolysis compared to unsubstituted azetidines.

- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) can quantify ring strain and predict stability trends .

Q. What are best practices for handling/storing this compound to prevent decomposition?

- Methodological Answer :

- Storage : Keep under inert atmosphere (N/Ar) at –20°C in amber vials to avoid light/moisture exposure.

- Stability Testing : Use TGA/DSC to assess thermal degradation thresholds. Related compounds show decomposition above 150°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.